molecular formula C19H24N2O6 B1444412 (S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 864167-16-8

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B1444412
CAS No.: 864167-16-8
M. Wt: 376.4 g/mol
InChI Key: RGDDOIRFLHQCEP-RLFYNMQTSA-N
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Description

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C19H24N2O6C_{19}H_{24}N_{2}O_{6} with a molecular weight of 376.4 g/mol. The compound is characterized by its unique structural features, including the ethoxy group and the tetrahydrofuran moiety, which contribute to its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzyl compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. The antimicrobial activity was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results at concentrations as low as 0.22 μg/mm² .

Anticancer Activity

The anticancer potential of related compounds has been documented in various studies. Notably, a related benzyl derivative demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving tumor growth suppression of approximately 100% . The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways related to this compound remain to be fully elucidated.

Enzyme Inhibition

Recent research has highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases. For example, virtual screening studies have identified it as a potential inhibitor of HIV reverse transcriptase and other relevant targets in metabolic disorders such as diabetes and Alzheimer's disease . The pharmacophore modeling suggests that specific molecular features are critical for binding affinity and activity against these targets.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1AntimicrobialShowed significant activity against multiple bacterial strains with low MIC values
Study 2AnticancerAchieved complete tumor suppression in ovarian cancer models
Study 3Enzyme InhibitionIdentified as a potential inhibitor for HIV reverse transcriptase via virtual screening techniques

Properties

IUPAC Name

benzyl (2S)-2-[[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-2-25-18-14(11-16(22)27-18)20-17(23)15-9-6-10-21(15)19(24)26-12-13-7-4-3-5-8-13/h3-5,7-8,14-15,18H,2,6,9-12H2,1H3,(H,20,23)/t14-,15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDDOIRFLHQCEP-RLFYNMQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731092
Record name Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864167-16-8
Record name Benzyl (2S)-2-{[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]carbamoyl}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
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(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
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(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
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(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
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(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate
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(S)-Benzyl 2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidine-1-carboxylate

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